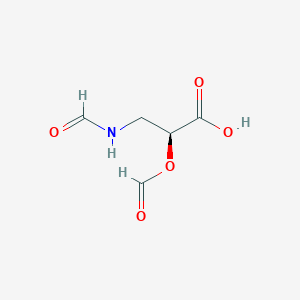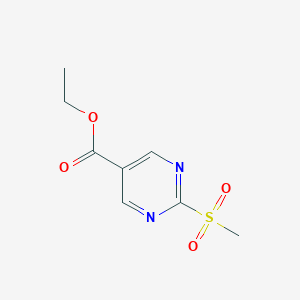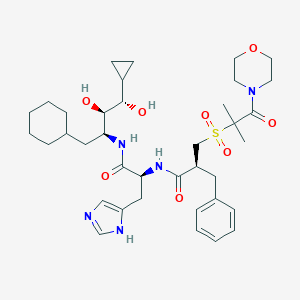
(S)-3-Formamido-2-formyloxypropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Formamido-2-formyloxypropionic acid, commonly known as FFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FFPA has been found to have significant biological activity, making it an attractive target for research.
Mecanismo De Acción
The mechanism of action of FFPA is not well understood, but it is believed to act as a nucleophile that can react with various electrophilic groups in proteins. FFPA can form covalent adducts with proteins, which can alter their structure and function. The exact mechanism of action of FFPA is an area of active research.
Efectos Bioquímicos Y Fisiológicos
FFPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FFPA can inhibit the activity of various enzymes, including serine proteases and metalloproteases. FFPA has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FFPA can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFPA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. FFPA is also stable and can be easily synthesized in the laboratory. However, FFPA also has some limitations. It can react with multiple targets in cells, making it difficult to determine its specific effects. FFPA is also highly reactive and can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for research on FFPA. One area of interest is the development of new synthetic methods for FFPA that can improve the yield and purity of the compound. Another area of research is the identification of specific targets of FFPA in cells. This can provide insights into the mechanism of action of FFPA and its potential applications in drug discovery. Additionally, the use of FFPA as a probe for studying protein structure and function is an area of active research. Overall, FFPA is a promising compound with significant potential for scientific research.
Métodos De Síntesis
FFPA can be synthesized through a multistep process involving the reaction of 3-hydroxypropanoic acid with formic acid and ammonia. The resulting product is then subjected to a series of purification steps to obtain pure FFPA. The synthesis of FFPA is a challenging process, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
FFPA has been found to have various applications in scientific research. One of the primary uses of FFPA is in the study of protein structure and function. FFPA can be used as a probe to study the conformational changes in proteins, which can provide insights into their biological activity. FFPA has also been used in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Propiedades
Número CAS |
125496-24-4 |
|---|---|
Nombre del producto |
(S)-3-Formamido-2-formyloxypropionic acid |
Fórmula molecular |
C5H7NO5 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
(2S)-3-formamido-2-formyloxypropanoic acid |
InChI |
InChI=1S/C5H7NO5/c7-2-6-1-4(5(9)10)11-3-8/h2-4H,1H2,(H,6,7)(H,9,10)/t4-/m0/s1 |
Clave InChI |
SVJSKRRBEYBJIU-BYPYZUCNSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)OC=O)NC=O |
SMILES |
C(C(C(=O)O)OC=O)NC=O |
SMILES canónico |
C(C(C(=O)O)OC=O)NC=O |
Sinónimos |
(S)-3-FORMAMIDO-2-FORMYLOXYPROPIONIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)











